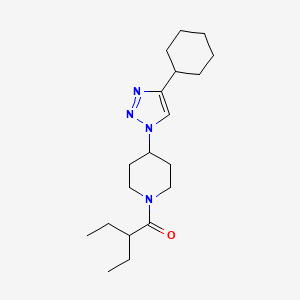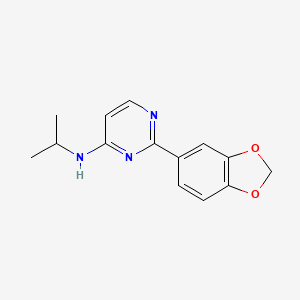
2-(1,3-benzodioxol-5-yl)-N-isopropylpyrimidin-4-amine
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-isopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.116426730 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Insecticidal and Antibacterial Potential : A study by Deohate & Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential for insecticidal and antimicrobial activities.
- Corrosion Inhibition in Steel : Research by Ashassi-Sorkhabi, Shaabani, & Seifzadeh (2005) found that certain pyrimidine derivatives, including benzylidene-pyrimidin-2-yl-amine, act as effective corrosion inhibitors for mild steel in hydrochloric acid solution.
- Antimicrobial and Cytotoxic Activities : Noolvi et al. (2014) investigated 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, revealing their good antibacterial activity and cytotoxic properties (Noolvi et al., 2014).
Structural and Theoretical Studies
- Crystal Structure and DFT Studies : Murugavel et al. (2014) conducted a detailed analysis of the crystal structure and electronic properties of a related pyrimidine compound, contributing to the understanding of its biological activity (Murugavel et al., 2014).
Application in Chemistry
- Synthesis of Hybrid Compounds : Guo et al. (2019) synthesized inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Guo et al., 2019).
- Palladium-Catalyzed Carbonylative Synthesis : A study by Mancuso et al. (2017) reported on a novel approach to synthesize benzimidazopyrimidinones, showcasing the utility of pyrimidine derivatives in organic synthesis (Mancuso et al., 2017).
Antitumor, Antifungal, and Antibacterial Applications
- Synthesis and Bioactivities of Pyrazole Derivatives : Titi et al. (2020) synthesized and evaluated pyrazole derivatives, identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
- Antibacterial Activity of Sulfonamide Derivatives : Research by Aziz‐ur‐Rehman et al. (2015) synthesized sulfonamide derivatives of 1,3-Benzodioxol-5-amine, examining their moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)16-13-5-6-15-14(17-13)10-3-4-11-12(7-10)19-8-18-11/h3-7,9H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLITKLSMBHSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(methylsulfanyl)phenyl]-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone](/img/structure/B4501660.png)
![benzyl [3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4501664.png)
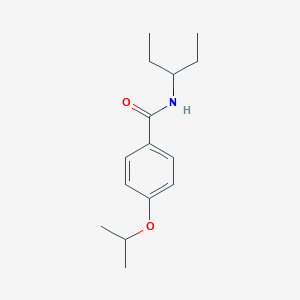
![N-[4-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B4501673.png)
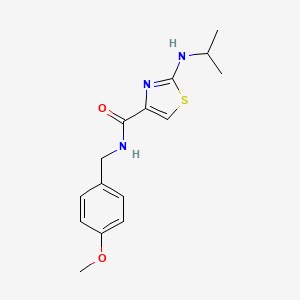
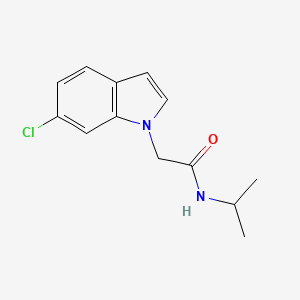
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4501705.png)
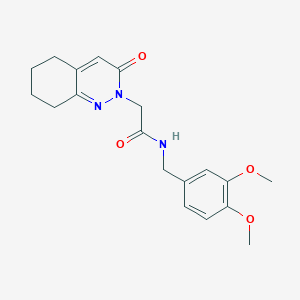
![2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4501714.png)
![N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4501718.png)
![7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4501731.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B4501733.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4501734.png)
